Eledoisin Related Peptide 2TFA
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Overview
Description
Eledoisin Related Peptide 2TFA is a synthetic peptide that belongs to the tachykinin family. It is a ligand for neurokinin receptors and is known for its excitatory effects on neurons. This compound is a derivative of eledoisin, which is an undecapeptide originally isolated from the salivary glands of certain mollusks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eledoisin Related Peptide 2TFA is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the peptide to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Eledoisin Related Peptide 2TFA undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various peptide analogs with modified amino acid sequences
Scientific Research Applications
Eledoisin Related Peptide 2TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neuronal activity and neurotransmitter release.
Medicine: Explored for potential therapeutic applications in treating respiratory and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
Eledoisin Related Peptide 2TFA exerts its effects by binding to neurokinin receptors, specifically the tachykinin receptors. This binding triggers a cascade of intracellular events, leading to the excitation of neurons. The peptide shares a common C-terminal sequence with other tachykinins, which is crucial for receptor binding and activation .
Comparison with Similar Compounds
Substance P: Another tachykinin with similar excitatory effects on neurons.
Neurokinin A and B: Tachykinins that share structural similarities and receptor binding properties with Eledoisin Related Peptide 2TFA
Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to induce prolonged excitatory effects compared to other tachykinins. Its synthetic nature allows for modifications that can enhance its stability and efficacy .
Properties
Molecular Formula |
C38H60F6N8O10S |
---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H58N8O6S.2C2HF3O2/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5;2*3-2(4,5)1(6)7/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47);2*(H,6,7)/t22-,24-,25-,26-,27-,29-;;/m0../s1 |
InChI Key |
UOSNYQKSNWPKMQ-XNYYMLJVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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